6-(4-propylphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one
Description
6-(4-propylphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one is a complex heterocyclic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused ring system that includes benzene, indene, and thiazepine moieties, making it a unique and interesting molecule for scientific research.
Properties
Molecular Formula |
C25H21NOS |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
11-(4-propylphenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |
InChI |
InChI=1S/C25H21NOS/c1-2-7-16-12-14-17(15-13-16)25-22-23(18-8-3-4-9-19(18)24(22)27)26-20-10-5-6-11-21(20)28-25/h3-6,8-15,25-26H,2,7H2,1H3 |
InChI Key |
DQYMYDUMXSAAJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-propylphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one typically involves a multi-step process. One common method includes the Knoevenagel condensation of indan-1,3-diones with benzaldehydes, followed by thio-Michael addition and intramolecular imine formation upon reaction with 2-aminothiophenols . This method allows for structural variation at the aromatic regions and the sulfur atom, enabling the production of various analogs.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, such as tetra-propylammonium bromide (TPAB), and reaction conditions that ensure high yields and purity . The process may also involve continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4-propylphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazepine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Recent studies have highlighted the compound's interaction with various biological targets:
- Antipsychotic Properties : Compounds similar to 6-(4-propylphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one have shown significant affinity for serotonin receptors (5-HT1A and 5-HT2A), which are implicated in the treatment of schizophrenia. These compounds may reduce extrapyramidal symptoms associated with traditional antipsychotics .
- Anxiolytic Effects : The compound's derivatives have been studied for their anxiolytic effects through modulation of GABA receptors. This suggests potential use in treating anxiety disorders .
- Analgesic Activity : Similar thiazepine derivatives have demonstrated analgesic properties in animal models, indicating that 6-(4-propylphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one could be explored for pain management therapies .
Case Studies
Several studies provide insights into the applications of this compound:
- Study on Antipsychotic Efficacy :
- Anxiolytic Evaluation :
- Pain Management Research :
Data Table
The following table summarizes key findings from various studies related to the compound's applications:
Mechanism of Action
The mechanism of action of 6-(4-propylphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
6-(4-nitrophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol: This compound shares a similar core structure but differs in the substituent on the phenyl ring.
Indeno[1,2-b]quinoxalines: These compounds have a similar fused ring system but lack the thiazepine moiety.
Uniqueness
6-(4-propylphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one is unique due to its specific combination of aromatic rings and the thiazepine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 6-(4-propylphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one , with the CAS number 511309-49-2, is a member of the thiazepine family and has garnered interest for its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C25H21NOS
- Molecular Weight : 383.5053
- SMILES Notation : CCCc1ccc(cc1)C1Sc2ccccc2NC2=C1C(=O)c1c2cccc1
The structure features a thiazepine ring fused with a benzoindene moiety, which may influence its biological activity through interactions at various molecular targets.
Anticancer Properties
Recent studies have indicated that compounds structurally related to thiazepines exhibit significant cytotoxic effects against various cancer cell lines. For example, a related compound demonstrated high cytotoxic activity against human promyelocytic leukemic HL-60 cells, suggesting that similar derivatives might possess anticancer properties as well .
Neuropharmacological Effects
Thiazepine derivatives have been evaluated for their neuropharmacological activities. For instance, structure-activity relationship (SAR) studies on benzodiazepines reveal that modifications in the aromatic rings can significantly affect their affinity for GABA receptors, which are crucial in mediating anxiolytic and anticonvulsant effects . While specific data on the compound remains limited, its structural similarities suggest potential interactions with these receptors.
Structure-Activity Relationship (SAR)
The biological activity of thiazepines often hinges on specific structural features. The presence of substituents on the phenyl rings can enhance lipophilicity and receptor binding affinity. For instance:
| Substituent | Effect on Activity |
|---|---|
| 4-propyl | Increases lipophilicity and potential receptor interaction |
| 5-thienyl | High affinity for benzodiazepine receptors |
| 4-bromo | Reduced activity compared to unsubstituted analogs |
These observations underscore the importance of chemical modifications in enhancing therapeutic efficacy.
Anticancer Activity Study
A study examining various thiazepine derivatives found that certain modifications led to increased cytotoxicity against cancer cell lines. The compound's structure was hypothesized to contribute to radical formation, which may play a role in its anticancer mechanism .
Neuropharmacological Assessment
In evaluating related compounds for their effects on anxiety and seizure disorders, researchers noted that structural changes could either enhance or diminish activity at GABA receptors. This suggests that 6-(4-propylphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one may also exhibit variable neuropharmacological effects depending on its specific interactions at these sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
